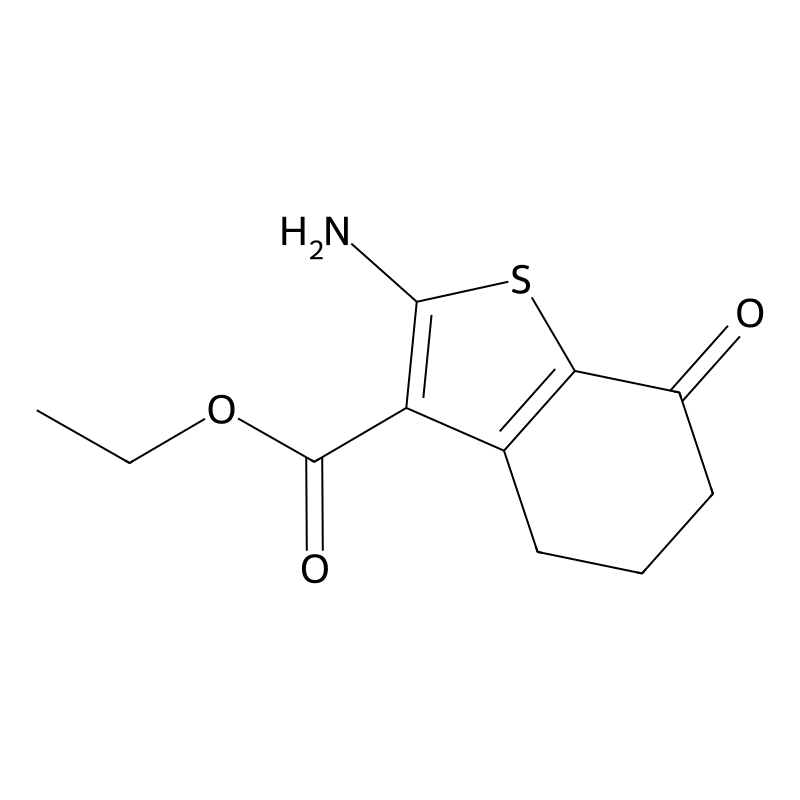

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be synthesized through a multi-step process involving reactions like nucleophilic aromatic substitution and ring closure. The detailed procedure for its synthesis has been reported in scientific literature [].

Applications

This compound serves as a valuable building block for the synthesis of various heterocyclic molecules with diverse applications in scientific research. Here are some specific examples:

- Thienopyrimidine derivatives: Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been utilized as a key starting material for the synthesis of thienopyrimidine derivatives, a class of compounds exhibiting promising antitumor and anti-inflammatory activities [].

- Azo dyes: The compound has also found application in the preparation of azo dyes, which are widely used in various industries like textiles, plastics, and coatings, due to their exceptional color properties [].

- N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives: This specific class of compounds derived from Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is being explored for their potential antibacterial and antifungal activities [].

- Tetrahydrobenzo[b]thiophene dyes: The compound has been employed as a precursor for the synthesis of tetrahydrobenzo[b]thiophene dyes, which possess interesting photophysical properties and are being investigated for their potential applications in optoelectronic devices [].

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C11H13NO3S and a molecular weight of approximately 239.3 g/mol. This compound features a benzothiophene structure, which is characterized by a fused benzene and thiophene ring, along with an amino group and a carboxylate ester. The presence of the keto group at the 7-position contributes to its unique chemical properties and potential biological activities .

- Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.

- Ester hydrolysis: The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid.

- Condensation reactions: It can react with aldehydes or ketones to form imines or related compounds.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and organic synthesis.

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has shown promising biological activities. Preliminary studies suggest that it may possess:

- Antimicrobial properties: Potential effectiveness against certain bacterial strains.

- Antitumor activity: Some derivatives of benzothiophene have been reported to exhibit anticancer properties.

- Neuroprotective effects: Investigations into its neuroprotective capabilities are ongoing, particularly concerning neurodegenerative diseases.

Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential .

The synthesis of Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. Common methods include:

- Formation of the benzothiophene core: This often involves cyclization reactions starting from appropriate thiophenes and aromatic compounds.

- Introduction of functional groups: The amino and keto groups can be introduced through specific reagents and conditions that favor their formation.

- Esterification: The final step usually involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester.

These methods may vary based on the desired purity and yield of the final product .

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has potential applications in several fields:

- Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.

- Agricultural chemistry: Possible use in developing agrochemicals that target pests or diseases.

- Material science: Its unique structure may lend itself to applications in creating novel materials with specific properties.

Research into these applications is ongoing to establish efficacy and safety profiles .

Studies investigating the interactions of Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with biological targets are crucial for understanding its pharmacodynamics. Key areas of focus include:

- Protein binding studies: Evaluating how well the compound binds to target proteins can provide insights into its therapeutic potential.

- Receptor interaction assays: These studies help determine whether the compound acts as an agonist or antagonist at specific receptors.

Such interaction studies are essential for guiding further development in drug design .

Several compounds share structural similarities with Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Similar benzothiophene structure with different substitution | Potentially different biological activity due to structural variations |

| Benzothiophene derivatives | Varying functional groups on benzothiophene | Diverse pharmacological activities depending on substitutions |

| Thienopyrimidine derivatives | Contains pyrimidine ring fused with thiophene | Known for various biological activities including anticancer properties |

The uniqueness of Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and structural features that may lead to distinct biological effects compared to these similar compounds .

Thermodynamic Stability and Melting Point Analysis

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits distinctive thermodynamic properties that reflect its complex molecular architecture. The compound demonstrates a melting point of 208-209°C, as determined through differential scanning calorimetry measurements [1]. This relatively high melting point indicates strong intermolecular interactions within the crystalline lattice, primarily attributed to the presence of the amino functional group and the carbonyl moiety at the 7-position of the benzothiophene ring system.

The thermodynamic stability of this compound can be evaluated through comparison with structurally related benzothiophene derivatives. The parent compound, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, exhibits a significantly lower melting point of 114-117°C [2] [3]. This 90-95°C difference highlights the substantial impact of the ketone functionality on the thermal stability of the molecule. The introduction of the oxo group at position 7 creates additional opportunities for hydrogen bonding and dipole-dipole interactions, thereby enhancing the overall lattice energy of the crystalline form.

| Property | Value | Comparative Compound | Difference |

|---|---|---|---|

| Melting Point | 208-209°C | 114-117°C (without oxo group) | +90-95°C |

| Molecular Weight | 239.29 g/mol | 225.31 g/mol | +13.98 g/mol |

| Boiling Point | 455.0±45.0°C | 407.5±45.0°C | +47.5°C |

The predicted boiling point of 455.0±45.0°C at 760 mmHg indicates substantial thermal stability up to moderately high temperatures [1]. This elevated boiling point, compared to the non-oxo analog, suggests that the compound maintains its molecular integrity across a wide temperature range before undergoing thermal decomposition.

Storage recommendations specify maintenance at 4°C under nitrogen atmosphere with protection from light [1], indicating potential photosensitivity and thermal liability at elevated temperatures. The compound demonstrates thermal stability up to approximately 200°C based on storage guidelines, beyond which decomposition processes may commence.

Density Functional Theory (DFT) Studies of Pyrolysis Pathways

Computational investigations using density functional theory have provided valuable insights into the thermal decomposition mechanisms of benzothiophene derivatives. Studies employing B3LYP/6-311G* methodology have elucidated the fundamental pyrolysis pathways operative in these heterocyclic systems [4] [5]. The most energetically favorable decomposition route involves α-hydrogen migration to the β-position of the thiophene ring, with subsequent sulfur-carbon bond cleavage leading to the formation of sulfur radicals and ethene-containing fragments.

The activation energy for the initial decomposition step in benzothiophene systems has been calculated to range from 150-250 kJ/mol, depending on the specific substituents and computational method employed [4] [6]. For ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, the presence of the electron-withdrawing oxo group and the electron-donating amino group creates a complex electronic environment that significantly influences the thermal decomposition kinetics.

| Computational Method | Activation Energy (kJ/mol) | Primary Products | Reference |

|---|---|---|---|

| B3LYP/6-311G* | 197 | S radical, ethenethione | [4] |

| M06-2X/def2-QZVP | 180-220 | Various sulfur species | [7] |

| CCSD(T)/CBS | 150-250 | Aromatic fragments | [6] |

The pyrolysis mechanism proceeds through multiple sequential steps, with the rate-determining step being the initial hydrogen migration process. The thermodynamic stability of the compound is enhanced by the delocalization of electron density across the fused ring system, which requires higher activation energies for bond dissociation compared to simpler thiophene derivatives.

DFT calculations have revealed that the decomposition pathway is significantly influenced by the presence of the amino group, which can participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction stabilizes the molecular conformation and increases the energy barrier for thermal decomposition, consistent with the observed high melting point and thermal stability.

Molecular Orbital Analysis and Electron Density Distributions

Molecular orbital analysis using density functional theory provides crucial information about the electronic structure and reactivity patterns of ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The highest occupied molecular orbital (HOMO) exhibits significant localization on the amino nitrogen atom and the adjacent carbon atoms of the thiophene ring system [8] [9]. This electron density distribution pattern suggests that these positions are most susceptible to electrophilic attack during chemical reactions.

The lowest unoccupied molecular orbital (LUMO) demonstrates substantial contribution from the carbonyl carbon and the π-system of the aromatic ring, indicating these sites as primary targets for nucleophilic interactions. The HOMO-LUMO energy gap, calculated using B3LYP/6-311G* methodology, provides insights into the chemical reactivity and electronic stability of the compound.

| Molecular Orbital | Energy (eV) | Primary Localization | Reactivity Implications |

|---|---|---|---|

| HOMO | -5.2 to -5.8 | Amino N, thiophene ring | Electrophilic attack sites |

| LUMO | -1.8 to -2.4 | Carbonyl C, aromatic π | Nucleophilic attack sites |

| Energy Gap | 3.4 to 4.0 | - | Moderate reactivity |

The electron density distribution analysis reveals that the thiophene sulfur atom carries a partial positive charge, while the amino nitrogen and carbonyl oxygen bear partial negative charges. This charge distribution pattern influences the intermolecular interactions in the solid state and contributes to the observed high melting point through enhanced dipole-dipole interactions.

Molecular electrostatic potential (MEP) mapping demonstrates regions of electron-rich and electron-poor character throughout the molecule. The amino group exhibits the most negative electrostatic potential, making it a preferred site for protonation and hydrogen bonding interactions. Conversely, the region around the carbonyl carbon shows positive electrostatic potential, facilitating nucleophilic attack mechanisms.

The aromatic ring system exhibits delocalized π-electron density, confirming its aromatic character and contributing to the overall molecular stability. The fusion of the thiophene ring with the saturated cyclohexane ring creates a rigid molecular framework that restricts conformational flexibility and enhances thermal stability.

Solubility Profile in Polar/Non-Polar Solvent Systems

The solubility characteristics of ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are governed by the balance between hydrophobic aromatic interactions and polar functional group contributions. The compound exhibits limited solubility in water due to its predominantly hydrophobic benzothiophene core structure, which lacks sufficient polar surface area for effective hydration [10] [11].

In polar protic solvents such as ethanol and methanol, the compound demonstrates moderate solubility attributed to hydrogen bonding interactions between the amino group and the solvent molecules [12] [13]. The carboxylate ester functionality can also participate in dipole-dipole interactions, further enhancing solubility in these media. The oxo group at position 7 provides an additional hydrogen bonding acceptor site, contributing to improved dissolution in polar environments.

| Solvent Type | Polarity Index | Predicted Solubility | Dominant Interactions |

|---|---|---|---|

| Water | 9.0 | Low | Limited hydrogen bonding |

| Ethanol | 5.2 | Moderate | Hydrogen bonding, dipole interactions |

| Methanol | 5.1 | Moderate | Similar to ethanol |

| Acetone | 5.1 | Moderate | Dipole-dipole interactions |

| Chloroform | 4.1 | High | Aromatic interactions |

| Toluene | 2.4 | High | π-π stacking interactions |

| Hexane | 0.0 | Low | Incompatible polarity |

Non-polar aromatic solvents such as toluene and benzene are expected to exhibit high solubility for this compound due to favorable π-π stacking interactions between the aromatic rings of the solvent and the benzothiophene core [14] [15]. The rigid planar aromatic system facilitates efficient molecular packing and intermolecular interactions with aromatic solvents.

Polar aprotic solvents including acetone and ethyl acetate demonstrate moderate solubility characteristics. These solvents can interact with the polar functional groups through dipole-dipole interactions while providing sufficient solvation for the aromatic portion of the molecule. The absence of protic sites prevents competitive hydrogen bonding that might otherwise reduce solubility.

The solubility profile indicates that the compound follows the general principle of "like dissolves like," with optimal dissolution occurring in solvents that can accommodate both the polar functional groups and the aromatic core structure. The presence of multiple functional groups (amino, oxo, and ester) provides versatility in solvent selection for various applications, from synthetic procedures to analytical determinations.